1-[(2-Methoxy-3-methylphenyl)methyl]piperazine
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Overview
Description
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a methoxy and methyl group attached to a benzyl moiety, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxy-3-methylphenyl)methyl]piperazine typically involves the reaction of 2-methoxy-3-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-[(2-Hydroxy-3-methylphenyl)methyl]piperazine.
Reduction: Formation of 1-[(2-Methylphenyl)methyl]piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methylphenyl)methyl]piperazine
- 1-[(3-Methoxyphenyl)methyl]piperazine
- 1-[(4-Methoxyphenyl)methyl]piperazine
Uniqueness
1-[(2-Methoxy-3-methylphenyl)methyl]piperazine is unique due to the specific positioning of the methoxy and methyl groups on the benzyl moiety. This structural arrangement can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(2-methoxy-3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-4-3-5-12(13(11)16-2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChI Key |
UZCFTMQFDWVQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCNCC2)OC |
Origin of Product |
United States |
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